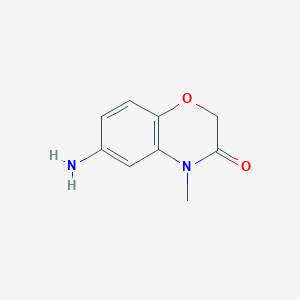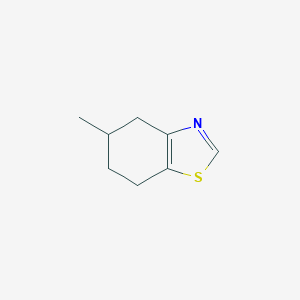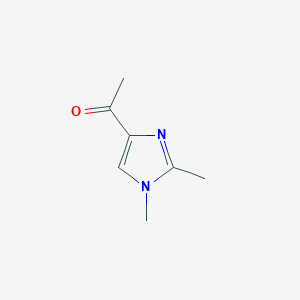
1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol is an organic compound characterized by the presence of a nitrophenyl group, multiple trifluoromethyl groups, and a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol typically involves the reaction of m-nitrobenzaldehyde with a trifluoromethylated reagent under specific conditions. One common method includes the use of trifluoromethylated alkenes in the presence of a base to facilitate the addition reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography to ensure high purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups
Major Products Formed
Oxidation: Formation of 1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one.
Reduction: Formation of 1-(m-Aminophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol
- 1-(o-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol
- 1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-penten-1-ol
Uniqueness
1-(m-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-ol is unique due to the specific positioning of the nitro group on the meta position of the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of multiple trifluoromethyl groups also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(3-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO3/c12-10(13,14)9(11(15,16)17)5-8(19)6-2-1-3-7(4-6)18(20)21/h1-5,8,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDNADSOAFYBIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C=C(C(F)(F)F)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905538 |
Source


|
| Record name | 4,4,4-Trifluoro-1-(3-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100482-54-0 |
Source


|
| Record name | 2-Buten-1-ol, 1-(m-nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100482540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trifluoro-1-(3-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)



![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)


![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)





